

An In-depth Technical Guide to the RERMS Amino Acid Sequence and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide **RERMS**, with the single-letter code Arg-Glu-Arg-Met-Ser, is a biologically active motif derived from the amyloid precursor protein (APP). Specifically, it corresponds to residues 328-332 of the 695 amino acid isoform of APP (APP-695).[1][2][3][4] This peptide has garnered significant interest due to its demonstrated role in promoting fibroblast growth and neurite extension, suggesting its potential involvement in cellular homeostasis, development, and repair mechanisms.[5] This guide provides a comprehensive overview of the **RERMS** amino acid sequence, its physicochemical properties, its elusive structure, the signaling pathways it modulates, and the experimental protocols used to investigate its function.

RERMS Amino Acid Sequence and Physicochemical Properties

The **RERMS** peptide is a sequence of five amino acids: Arginine - Glutamic Acid - Arginine - Methionine - Serine. It is a component of the larger amyloid precursor protein, a type I transmembrane protein with a large extracellular domain.[6] The **RERMS** sequence is located within the ectodomain of APP.

To provide context, the full amino acid sequence of the human amyloid precursor protein 695 isoform (UniProt ID: P05067) is as follows:



The **RERMS** sequence is highlighted in bold.

Physicochemical Data

A summary of the calculated physicochemical properties of the **RERMS** peptide is presented in the table below.

Property	Value
Full Sequence	Arg-Glu-Arg-Met-Ser
Single-Letter Code	RERMS
Molecular Weight	677.77 g/mol
Isoelectric Point (pI)	10.98
Net Charge at pH 7	+1
Extinction Coefficient	0 M ⁻¹ cm ⁻¹
Gravy Score	-1.940

RERMS Structure

Experimentally Determined Structure

To date, an experimentally determined three-dimensional structure of the isolated **RERMS** pentapeptide has not been deposited in the Protein Data Bank (PDB). The **RERMS** sequence resides within a region of the APP ectodomain that is predicted to be flexible and largely unstructured.[6] This intrinsic disorder makes it challenging to resolve its structure using techniques like X-ray crystallography or NMR spectroscopy when it is part of the full-length protein.

Computational Modeling

In the absence of experimental data, computational methods can provide insights into the potential conformations of the **RERMS** peptide.

 Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational landscape of the RERMS peptide in an aqueous environment.[7][8][9] This







method simulates the movement of atoms over time, governed by a force field, and can reveal preferred secondary structures and side-chain orientations.

Peptide Structure Prediction Servers: Web-based tools like PEP-FOLD can predict the three-dimensional structure of short peptides de novo.[10][11] These servers often use a combination of fragment assembly and coarse-grained modeling to generate plausible structures.

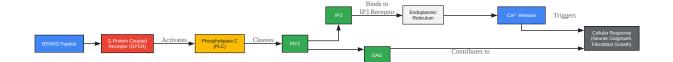
It is important to note that these computational models provide theoretical predictions and require experimental validation.

Signaling Pathway

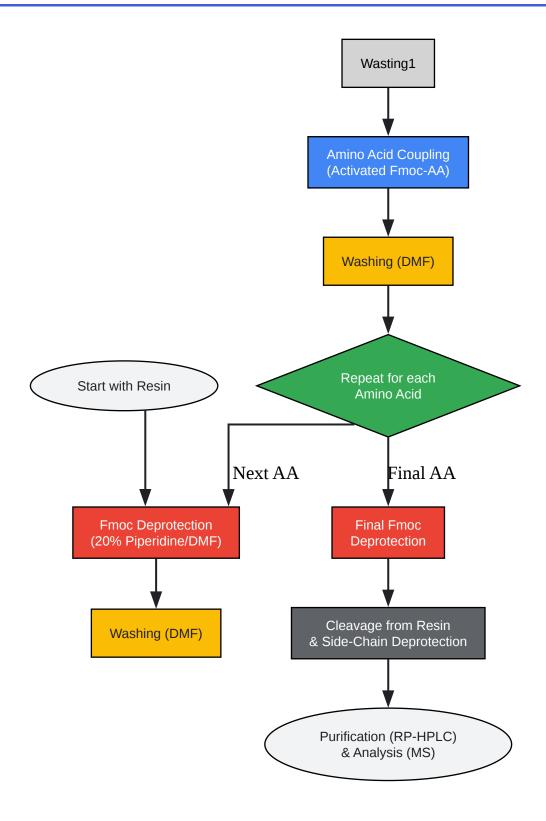
The **RERMS** peptide exerts its biological effects by interacting with cell surface receptors and activating intracellular signaling cascades. Studies have shown that a 17-mer peptide containing the **RERMS** sequence induces the accumulation of inositol polyphosphates, indicating the involvement of the inositol phospholipid signaling pathway.[5]

This pathway is initiated by the binding of the **RERMS**-containing peptide to a G-protein coupled receptor (GPCR) on the cell surface. This activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration, along with the action of DAG, activates a variety of downstream effectors, ultimately leading to cellular responses such as neurite outgrowth and cell proliferation.[12][13][14][15]

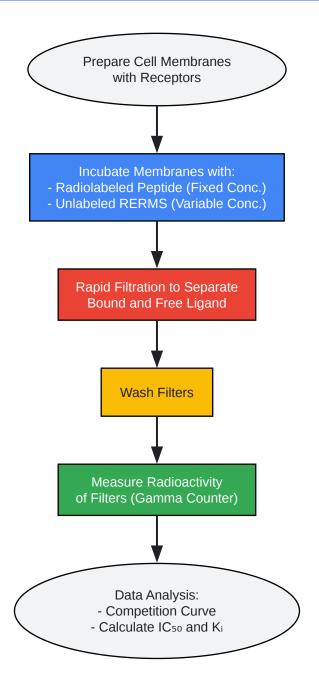












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